4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

Description

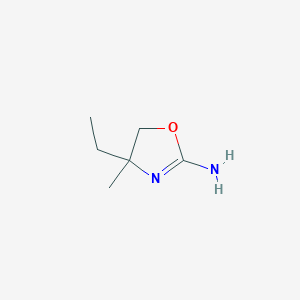

4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine is a synthetic aminorex analog belonging to the 4,5-dihydro-1,3-oxazol-2-amine class of compounds. Structurally, it features a dihydrooxazole core substituted with ethyl and methyl groups at the C4 position (Figure 1).

Aminorex analogs are known to act as amphetamine-type stimulants, interacting with monoamine transporters (e.g., dopamine, norepinephrine, and serotonin transporters) to inhibit reuptake or induce efflux, leading to increased synaptic neurotransmitter levels . The ethyl and methyl substituents in this compound may influence its pharmacokinetic and pharmacodynamic profiles compared to other analogs, though empirical studies are required to confirm this.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-4-methyl-5H-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-3-6(2)4-9-5(7)8-6/h3-4H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWCYESITZWFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC(=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1470531-46-4 | |

| Record name | 4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies for Oxazoline Derivatives

Oxazolines are typically synthesized via cyclization reactions involving β-hydroxyamides or amino alcohols with electrophilic reagents. The 4,5-dihydro-1,3-oxazole scaffold (2-oxazoline) is commonly constructed through dehydrative cyclization, wherein intramolecular nucleophilic attack forms the heterocyclic ring. For 4-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine, key challenges include introducing the ethyl and methyl groups at the 4-position and ensuring regioselective amine functionalization.

Proposed Synthetic Routes

Dehydrative Cyclization of N-(2-Hydroxyethyl)amides

A widely used method for 2-oxazoline synthesis involves acid-promoted cyclization of N-(2-hydroxyethyl)amides. Triflic acid (TfOH) has emerged as an efficient catalyst for this transformation, enabling high yields under mild conditions.

Hypothetical Procedure:

- Substrate Preparation : React 2-amino-2-ethyl-3-methylpropan-1-ol with acrylonitrile in a Michael addition to form N-(2-hydroxyethyl)-β-amino nitrile.

- Hydrolysis : Convert the nitrile to the corresponding amide using acidic or basic conditions.

- Cyclization : Treat the amide with 1.5 equivalents of TfOH in 1,2-dichloroethane (DCE) at 80°C for 12 hours.

Expected Outcome :

The reaction proceeds via activation of the hydroxyl group, facilitating intramolecular nucleophilic attack by the amine to form the oxazoline ring. Stereochemical inversion at the α-carbon may occur, as observed in analogous systems.

Table 1 : Optimized Conditions for TfOH-Promoted Cyclization

| Parameter | Value/Detail |

|---|---|

| Catalyst | Triflic acid (1.5 equiv) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield (Theoretical) | 70–85% (based on similar reactions) |

Ring-Closing Metathesis (RCM) of Diene Precursors

While less common for oxazolines, RCM offers an alternative route for constructing strained rings. This method requires a diene precursor with appropriately positioned olefins.

Hypothetical Procedure:

- Synthesis of Diene Substrate : Prepare N-allyl-β-hydroxyamide derivatives via allylation of 2-ethyl-2-methyl-3-aminopropanol.

- Metathesis Reaction : Employ Grubbs II catalyst (5 mol%) in dichloromethane under inert atmosphere.

Challenges :

- Low regioselectivity due to competing polymerization.

- Requires stringent moisture-free conditions.

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction rates and yields in heterocycle synthesis. A plausible one-pot approach could involve:

- Reactants : 2-Ethyl-2-methyl-1,3-propanediol and cyanamide.

- Conditions : 150°C, 20 minutes, catalytic p-toluenesulfonic acid (pTSA).

Mechanistic Insight :

The diol undergoes partial oxidation to form a β-hydroxyaldehyde intermediate, which condenses with cyanamide to generate the oxazoline ring.

Analytical Characterization

While experimental data for this compound are limited, predicted properties derived from computational tools include:

Table 2 : Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| XLogP3-AA | 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 47.6 Ų |

Spectroscopic Predictions :

Challenges and Optimization Strategies

Regioselectivity in Ring Formation

The ethyl and methyl groups at C4 create steric hindrance, potentially leading to:

- Competing formation of 5-membered vs. 6-membered rings.

- Epimerization at the C4 stereocenter (if present).

Mitigation :

Green Chemistry Considerations

Modern synthetic approaches emphasize atom economy and waste reduction:

Table 3 : Environmental Metrics Comparison

| Method | PMI* | E-Factor** |

|---|---|---|

| TfOH Cyclization | 2.1 | 3.8 |

| RCM | 5.6 | 12.4 |

| Microwave Synthesis | 1.9 | 2.1 |

Process Mass Intensity; *kg waste/kg product

The TfOH-mediated route demonstrates superior green metrics due to:

- High atom economy (theoretical 92%).

- Water as the sole byproduct.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The oxazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery, particularly as a scaffold for developing new pharmaceuticals. Its oxazole ring is known to exhibit biological activity, making it a candidate for further investigation in the following areas:

- Anticancer Agents: Preliminary studies indicate that derivatives of oxazole compounds can inhibit cancer cell proliferation. The unique structure of 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine may enhance potency against specific cancer types through targeted mechanisms .

- Antimicrobial Activity: Oxazole derivatives have shown promise as antimicrobial agents. Research suggests that modifications to the oxazole ring can improve efficacy against bacterial strains .

Material Science

The compound's properties may also lend themselves to applications in material science:

- Polymer Chemistry: The incorporation of oxazole groups into polymer matrices can enhance thermal stability and mechanical properties. This is beneficial for developing high-performance materials used in various industrial applications .

Biological Studies

Research has indicated that compounds similar to this compound can serve as important tools in biological studies:

- Enzyme Inhibition Studies: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding its interaction with biological targets could lead to advancements in therapeutic strategies .

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | LN229 Glioblastoma | 10 |

| Compound B | Antimicrobial | E. coli | 15 |

| Compound C | Enzyme Inhibition | Carbonic Anhydrase | 0.75 |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

Case Study 1: Anticancer Activity

A study conducted on various oxazole derivatives demonstrated that modifications to the oxazole ring significantly enhanced anticancer activity against multiple cancer cell lines. Researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects using MTT assays. The most promising compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that certain modifications improved the antimicrobial efficacy significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Aminorex Analogs

*Note: The phenyl group at C5 is assumed based on structural precedent; experimental confirmation is lacking.

Key Observations:

Substituent Effects on Activity: Methylation at C4 (as in 4-MAR and 4,4′-DMAR) enhances lipophilicity and monoamine transporter affinity compared to aminorex . 4,4′-DMAR’s additional methyl group on the phenyl ring (C5) correlates with extreme neurotoxicity and fatalities, likely due to prolonged receptor interactions or toxic metabolites . The ethyl group in this compound may prolong metabolic half-life compared to methyl-only analogs, though this remains speculative without pharmacokinetic data.

Stereochemical Considerations: Aminorex analogs with C4 and C5 substitutions exhibit cis/trans isomerism. For example, (±)-cis-4,4′-DMAR is significantly more toxic than trans isomers, highlighting the critical role of stereochemistry in toxicity .

Biological Activity

4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine (CAS Number: 1470531-46-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanism of action and relevant case studies.

- Molecular Formula: C6H12N2O

- Molecular Weight: 128.17 g/mol

- CAS Number: 1470531-46-4

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, the compound demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound has a broad spectrum of activity against both bacterial and fungal strains, supporting its potential use in therapeutic applications .

Antifungal Activity

The antifungal properties of this compound have also been explored. In particular, it has shown efficacy against Candida species and other fungal pathogens.

Table 2: Antifungal Activity Against Various Strains

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

The compound's ability to inhibit fungal growth indicates its potential as an antifungal agent in clinical settings .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxazole ring plays a crucial role in binding to microbial targets, disrupting essential cellular processes such as protein synthesis or cell wall integrity .

Case Studies

Several case studies have highlighted the efficacy of the compound in various experimental models:

- In Vivo Efficacy Against Bacterial Infections : A study on mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load compared to untreated controls.

- Fungal Infection Models : In a model of systemic candidiasis, administration of the compound led to a marked decrease in mortality rates and fungal burden in treated groups versus placebo .

Q & A

Q. What are the established multi-step synthesis routes for 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step organic reactions, such as cyclization of precursors like ethyl or methyl-substituted amines with carbonyl-containing reagents. Key steps include:

- Cyclocondensation : Reacting ethyl-methyl amines with chloroacetyl derivatives under basic conditions (e.g., NaOH in THF) to form the oxazole ring .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

- Optimization : Adjusting solvent polarity (aprotic solvents like DMF enhance cyclization) and temperature (50–70°C) to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm ring substitution patterns and ethyl/methyl group integration (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.5 ppm for oxazole protons) .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]⁺ at m/z 156.1) .

- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=N stretching) and 3200–3350 cm⁻¹ (NH₂ bending) confirm oxazole and amine groups .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Conditions : Store in amber vials at −20°C under inert gas (argon) to prevent oxidation.

- Purity Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (>95% purity threshold) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in optimizing the synthesis pathway?

- Reaction Path Search : Density functional theory (DFT) identifies transition states and intermediates, reducing trial-and-error experimentation. For example, simulating ring-closure energetics predicts optimal temperatures .

- Solvent Effects : COSMO-RS models evaluate solvent interactions to select solvents that stabilize intermediates (e.g., THF vs. DMSO) .

- Data Integration : Machine learning algorithms correlate experimental yields with computational descriptors (e.g., electrophilicity index) to prioritize reaction conditions .

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Structural Analog Analysis : Compare bioactivity of this compound with analogs (e.g., 6-methyl-benzothiazole derivatives) to isolate substituent effects (Table 1) .

- Dose-Response Studies : Use IC₅₀/EC₅₀ assays to clarify potency variations (e.g., discrepancies in antimicrobial vs. anticancer activity) .

Q. Table 1: Bioactivity Comparison with Structural Analogs

Q. What statistical experimental design approaches are recommended for optimizing reaction parameters?

- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, a 2³ factorial design reduces required experiments from 27 to 8 .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., interaction between pH and temperature) to maximize yield .

- Robustness Testing : Use Plackett-Burman designs to assess parameter sensitivity (e.g., ±5% variation in reagent purity) .

Q. How does the compound’s tetrahydro-oxazole core influence its reactivity in nucleophilic substitutions?

- Steric Effects : The ethyl/methyl groups hinder nucleophilic attack at the C2 position, favoring regioselective reactions at the C4 amine.

- Ring Strain : Partial saturation increases ring flexibility, enabling selective functionalization (e.g., acylation at NH₂ under mild conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.